Cas no 21881-18-5 (Z-Phe-Ala-OH)

Z-Phe-Ala-OHは、ジペプチド化合物の一種であり、フェニルアラニン(Phe)とアラニン(Ala)がペプチド結合で連結された構造を有します。この化合物は、有機合成や医薬品中間体としての応用が可能であり、特にペプチド研究において重要な役割を果たします。高い純度と安定性を特徴とし、酵素反応や構造活性相関の研究に適しています。また、固相ペプチド合成(SPPS)などの合成プロセスにおいて、効率的な構築が可能です。Z基(ベンジルオキシカルボニル基)によるN末端保護により、選択的な反応制御が容易である点も利点です。

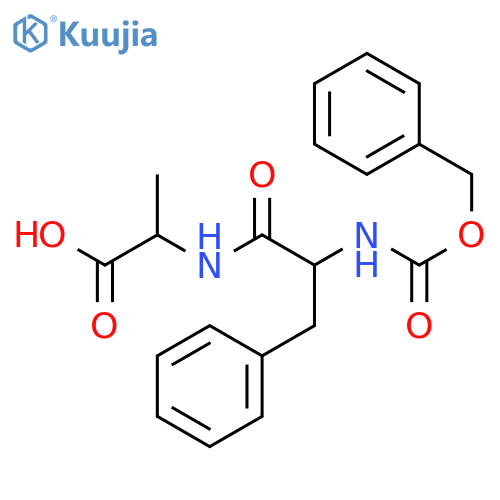

Z-Phe-Ala-OH structure

商品名:Z-Phe-Ala-OH

CAS番号:21881-18-5

MF:C20H22N2O5

メガワット:370.399085521698

MDL:MFCD00037237

CID:254462

Z-Phe-Ala-OH 化学的及び物理的性質

名前と識別子

-

- L-Alanine,N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-

- Z-Phe-Ala-OH

- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)propanoic acid

- Z-Phe-Ala

- carbobenzyloxy-L-phenylalanyl-L-alanine

- CBZ-L-PHE-ALA

- CBZ-L-PHE-L-ALA

- Cbz-L-Phe-L-Ala-OH

- N-CARBOBENZOXY-L-PHENYLALANYL-L-ALANINE

- N-carbobenzyloxy-Phe-Ala

- N-CBZ-PHE-ALA

- N-Cbz-Phe-Ala,Z-L-phenylalanyl-L-alanine

- N-Cbz-Phe-Ala-OH

- Z-L-PHENYLALANYL-L-ALANINE

- Z-Phe-L-Ala

- N-Benzyloxycarbonylphenylalanylalanine

- L-Alanine, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-

- Cbz-Phe-Ala-OH

- Z-Phe-Ala-H

- Z-L-Phe-L-Ala-OH

- N(alpha)-Benzyloxycarbonyl-D-phenylalanyl-L-alanine

- N-Cbz-L-phenylalanyl-L-alanine

- N-carbobenzoxyphenylalanyl-alanine

- LEJTXQOVOPDGHS-YOEHRIQ

-

- MDL: MFCD00037237

- インチ: 1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1

- InChIKey: LEJTXQOVOPDGHS-YOEHRIQHSA-N

- ほほえんだ: O=C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[C@]([H])(C(=O)O[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 370.15300

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 9

- 複雑さ: 499

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 4

- トポロジー分子極性表面積: 105

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”

- ゆうかいてん: 151-154 °C

- PSA: 104.73000

- LogP: 2.89520

Z-Phe-Ala-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD157444)

Z-Phe-Ala-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB314021-250 mg |

Z-Phe-ala-OH, 95%; . |

21881-18-5 | 95% | 250mg |

€75.90 | 2023-04-26 | |

| TRC | P998453-10mg |

Z-Phe-Ala-OH |

21881-18-5 | 10mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB314021-1 g |

Z-Phe-ala-OH, 95%; . |

21881-18-5 | 95% | 1g |

€86.40 | 2023-04-26 | |

| Fluorochem | 223794-1g |

Z-Phe-Ala |

21881-18-5 | 95% | 1g |

£14.00 | 2022-02-28 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP3816-5g |

Z-Phe-Ala-OH |

21881-18-5 | ≥95% | 5g |

¥760元 | 2023-09-15 | |

| abcr | AB314021-10 g |

Z-Phe-ala-OH, 95%; . |

21881-18-5 | 95% | 10g |

€213.00 | 2023-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z60470-5g |

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)propanoic acid |

21881-18-5 | 95% | 5g |

¥336.0 | 2023-09-05 | |

| Ambeed | A132900-1g |

Z-Phe-Ala-OH |

21881-18-5 | 95% | 1g |

$14.0 | 2025-02-20 | |

| Ambeed | A132900-5g |

Z-Phe-Ala-OH |

21881-18-5 | 95% | 5g |

$57.0 | 2025-02-20 | |

| abcr | AB314021-250mg |

Z-Phe-ala-OH, 95%; . |

21881-18-5 | 95% | 250mg |

€75.90 | 2025-02-15 |

Z-Phe-Ala-OH 関連文献

-

Sindhuprava Rana,Manas Ranjan Dikhit,Mukta Rani,Kanhu Charan Moharana,Ganesh Chandra Sahoo,Pradeep Das Integr. Biol. 2012 4 1351

-

Rein V. Ulijn,Peter J. Halling Green Chem. 2004 6 488

-

3. Haem–peptide complexes. Synthesis and stereoselective oxidations by deuterohaemin-L-phenylalanyl-poly-L-alanine complexesLuigi Casella,Michele Gullotti,Luca De Gioia,Roberto Bartesaghi,Francesco Chillemi J. Chem. Soc. Dalton Trans. 1993 2233

-

4. Association behaviour of selected amino acid and oligopeptide derivatives with fluorinated alcoholsMonika Plass,Carola Griehl,Alfred Kolbe J. Chem. Soc. Perkin Trans. 2 1995 853

-

5. Solution conformation and synthesis of a linear heptapeptide containing two dehydrophenylalanine residues separated by three L-amino acidsAlka Gupta,Ashima Bharadwaj,Virander S. Chauhan J. Chem. Soc. Perkin Trans. 2 1990 1911

21881-18-5 (Z-Phe-Ala-OH) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21881-18-5)Z-Phe-Ala-OH

清らかである:99%

はかる:25g

価格 ($):224.0